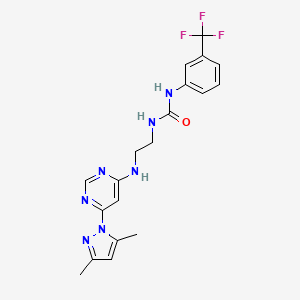

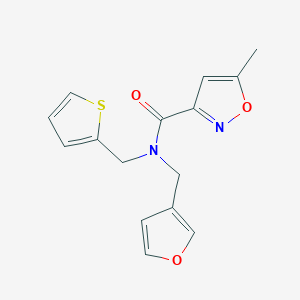

6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Anticancer Activities

- Synthesis Techniques : 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives have been synthesized under Buchwald–Hartwig conditions, indicating a method for preparing complex quinazoline derivatives, potentially including 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid (Nowak et al., 2014).

- Anticancer Activity : Certain derivatives, like compound 18b, have shown interesting anticancer activities, suggesting potential anticancer applications for related compounds (Nowak et al., 2014).

Reactivity and Chemical Transformations

- Regioselective Reactions : Studies on morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide, a related compound, have shown diverse reactivity with electrophiles and nucleophiles, which could be relevant for the chemical transformations of this compound (Fathalla et al., 2002).

Biological Screening and Applications

- Cytotoxicity and Structure-Activity Relationships : Substituted 4-anilinoquinazolines, which are structurally related, have been screened for cytotoxic effects, suggesting the potential for similar investigations into the biological activity of this compound (Jantová et al., 2001).

Pharmaceutical Applications

- PI3K Inhibitors and Anticancer Agents : 2-Substituted-3-sulfonamino-5-(4-morpholinoquinazolin-6-yl)benzamides, structurally similar to this compound, have been proposed as novel structures of PI3K inhibitors and anticancer agents (Shao et al., 2014).

Dye Applications

- Reactive Dyes with Quinazolinone Moiety : Reactive dyes containing Quinazolin-4(3H)-one have been synthesized and applied on various fibers, indicating the potential use of this compound in dye chemistry (Patel et al., 2022).

Potential Anticonvulsant Agents

- Synthesis of Quinazolinone Derivatives : Novel quinazolinone derivatives have been synthesized and tested for anticonvulsant activity. This suggests that derivatives like this compound could be explored for similar properties (Archana et al., 2002).

Transdermal Permeation Enhancers

- Activity as Permeation Enhancers : Esters and amides of hexanoic acid substituted with a tertiary amino group, such as 6-(morpholin-4-yl)hexanoic acid, have been studied for their activity as transdermal permeation enhancers (Farsa et al., 2010).

Safety and Hazards

properties

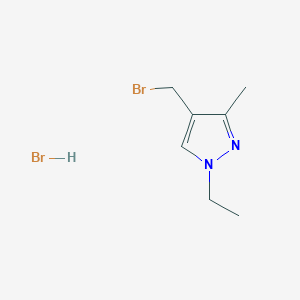

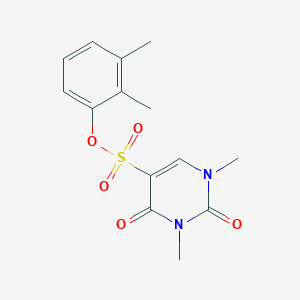

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid involves the condensation of 6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid with 6-bromohexanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "6-bromohexanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: In a dry solvent such as dichloromethane, add 6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, 6-bromohexanoic acid, DCC, and DMAP. Stir the mixture at room temperature for several hours to allow for the formation of the intermediate.", "Step 2: After the reaction is complete, filter the mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in a suitable solvent such as ethanol and add a base such as sodium hydroxide. Heat the mixture under reflux for several hours to hydrolyze the intermediate and yield the final product.", "Step 4: After the reaction is complete, cool the mixture and acidify with hydrochloric acid. Filter the resulting precipitate and wash with water to obtain the pure product." ] } | |

CAS RN |

689767-23-5 |

Molecular Formula |

C18H23N3O4S |

Molecular Weight |

377.46 |

IUPAC Name |

6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid |

InChI |

InChI=1S/C18H23N3O4S/c22-16(23)4-2-1-3-7-21-17(24)14-12-13(20-8-10-25-11-9-20)5-6-15(14)19-18(21)26/h5-6,12H,1-4,7-11H2,(H,19,26)(H,22,23) |

InChI Key |

ATXCGBXNLTVEAD-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)

![3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363971.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)

![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)

![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)